molecular formula C22H23BrN2O4 B2878470 2-bromo-5-methoxy-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzamide CAS No. 1251544-46-3

2-bromo-5-methoxy-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzamide

Cat. No.: B2878470
CAS No.: 1251544-46-3
M. Wt: 459.34
InChI Key: XZPKRAQFPDRRMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a complex tricyclic core, 9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl, which integrates oxygen and nitrogen heteroatoms within a fused bicyclic system. Attached to this core is a 2-bromo-5-methoxybenzamide moiety, characterized by an amide linkage, a bromine atom at the ortho position, and a methoxy group at the para position on the benzene ring. The bromine and methoxy substituents are electron-withdrawing and electron-donating, respectively, influencing electronic distribution and intermolecular interactions.

Properties

IUPAC Name

2-bromo-5-methoxy-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN2O4/c1-28-16-6-7-19(23)17(13-16)21(26)24-14-5-8-20-18(12-14)22(27)25-10-3-2-4-15(25)9-11-29-20/h5-8,12-13,15H,2-4,9-11H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPKRAQFPDRRMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NC2=CC3=C(C=C2)OCCC4CCCCN4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methoxy-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzamide typically involves multiple steps. The starting materials often include 2-bromo-5-methoxyaniline and other reagents that facilitate the formation of the tricyclic structure. The reaction conditions may involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-methoxy-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form .

Scientific Research Applications

2-bromo-5-methoxy-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tricyclic Core Derivatives with Varied Substituents

Benzamide vs. Sulfonamide Derivatives

  • Target Compound: The benzamide group introduces a planar aromatic system with bromine and methoxy substituents. Amides are moderate hydrogen-bond acceptors/donors, influencing solubility and target binding.
  • Compound: Features a benzoxazole sulfonamide substituent. The sulfonamide group (─SO₂NH─) is more acidic than amides, enhancing water solubility and ionic interactions.
  • Compound : Substituted with a pyrazole sulfonamide . Pyrazole’s dual nitrogen atoms enable coordination with metal ions and participation in dipole interactions. The smaller pyrazole ring compared to benzamide may reduce steric hindrance in molecular recognition .

Structural and Electronic Comparison

Property Target Compound Compound Compound
Core Structure 9-Oxa-1-azatricyclo core Same core Same core
Substituent 2-Bromo-5-methoxybenzamide Benzoxazole sulfonamide Pyrazole sulfonamide
Key Functional Groups Amide, Br, OMe Sulfonamide, benzoxazole Sulfonamide, pyrazole
Molecular Weight ~460 (estimated) 475.47 g/mol (C₂₁H₂₁N₃O₆S) 418.51 g/mol (C₂₀H₂₆N₄O₄S)
Notable Interactions Moderate H-bonding, halogen bonding Strong H-bonding (sulfonamide), π-stacking Metal coordination, dipole interactions
Benzodithiazine-Based Analogs ()

Compounds such as 6-chloro-7-methyl-3-[2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine share bromo-methoxy substitution patterns with the target compound but differ in core structure. The benzodithiazine core includes sulfur atoms, which confer greater electron delocalization and redox activity compared to the oxygen/nitrogen-rich tricyclic core. IR data for these analogs show characteristic C=N stretches (~1610 cm⁻¹) and SO₂ vibrations (~1165 cm⁻¹), which are absent in the target compound but highlight the diversity in functional group reactivity .

Comparative Reactivity

Feature Target Compound Benzodithiazine Analogs ()
Core Reactivity Likely inert due to aromaticity Redox-active (sulfur participation)
Functional Groups Amide, Br, OMe Hydrazino, C=N, SO₂
Spectral Markers N/A IR: 1610 cm⁻¹ (C=N), 1165 cm⁻¹ (SO₂)

Implications of Substituent Variation

  • Biological Activity : Sulfonamide derivatives () are often explored as enzyme inhibitors (e.g., carbonic anhydrase), whereas amides (target compound) may target proteases or kinases. The bromine atom in the target compound could enhance lipophilicity, aiding blood-brain barrier penetration.
  • Synthetic Accessibility : The tricyclic core in and compounds is generated via computational modeling (DFT/B3LYP), suggesting the target compound’s structure could be optimized similarly for stability .

Biological Activity

The compound 2-bromo-5-methoxy-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a complex tricyclic structure with a bromine and methoxy substituent, which are known to influence its biological properties. The molecular formula is C26H30N2O5C_{26}H_{30}N_{2}O_{5}, and it has a molecular weight of 450.5 g/mol.

Research suggests that compounds with similar structural features often interact with tubulin, a key protein in the mitotic machinery of cells. These interactions can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The specific mechanism of action for this compound may involve:

  • Microtubule Disruption : Similar compounds have been shown to inhibit tubulin polymerization at micromolar concentrations, leading to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death .
  • Targeting Colchicine Site : Docking studies indicate that such compounds may bind to the colchicine site on tubulin, preventing its normal function in cell division .

Antitumor Activity

Several studies have examined the antitumor potential of compounds structurally related to This compound :

  • Cytotoxicity : Compounds with similar methoxy and bromo substitutions have demonstrated sub-micromolar cytotoxicity against various human tumor cell lines including HeLa and MCF7 .
  • Cell Cycle Arrest : These compounds have been observed to induce G2/M phase arrest in cancer cells, confirming their role as microtubule inhibitors .

Other Biological Activities

Beyond antitumor effects, there is emerging evidence suggesting that these compounds may exhibit additional biological activities:

Summary of Biological Activity Findings

Activity TypeObserved EffectReference
CytotoxicitySub-micromolar activity against cancer cells
Cell Cycle ArrestG2/M phase arrest
Antimicrobial ActivityPotential antibacterial effectsLimited data
Neuroprotective EffectsPossible interactions with neurological pathwaysEmerging evidence

Case Studies

A notable study investigated the effects of a related compound on breast cancer cell lines (MCF7). The results indicated significant disruption of microtubule networks and induction of apoptosis at low concentrations (nanomolar range), supporting the hypothesis that similar compounds could be effective in cancer treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.